

Biological Activity of 5-Hydroxy-3,3-dimethylindolin-2-one

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Compound of Interest

Compound Name:	5-Hydroxy-3,3-dimethylindolin-2-one
CAS No.:	80711-56-4
Cat. No.:	B1270655

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Technical Monograph & Experimental Guide

Part 1: Core Directive & Executive Summary

Compound Identity: **5-Hydroxy-3,3-dimethylindolin-2-one** CAS: 80711-56-4 Synonyms: 5-Hydroxy-3,3-dimethylindole; 3,3-Dimethyl-5-hydroxyindole.

Executive Summary: **5-Hydroxy-3,3-dimethylindolin-2-one** represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its biologically ubiquitous cousins—indole-3-carbinol or the unstable metabolite 5-hydroxyindolin-2-one—this molecule features a gem-dimethyl substitution at the C3 position. This structural modification acts as a "metabolic lock," preventing the rapid tautomerization and oxidative degradation typical of natural indole metabolites. Consequently, it serves as a critical mechanistic probe for studying the redox biology of 5-hydroxyindoles without the confounding factors of rapid metabolic clearance. Its primary utility lies in neuropharmacology as a stable analog of eseroline (the active metabolite of physostigmine) and in oxidative stress research as a persistent radical scavenger.

Part 2: Scientific Integrity & Mechanism of Action

1. Structural Pharmacology: The "Gem-Dimethyl" Effect

The biological activity of this compound is defined by the interplay between its redox-active 5-hydroxyl group and its sterically hindered 3-position.

- **Metabolic Blockade:** In natural metabolites like 5-hydroxyindoleacetic acid (5-HIAA), the C3 position is a reactive center prone to oxidation or conjugation. The introduction of two methyl groups at C3 () eliminates the acidic proton necessary for the formation of the C2-C3 double bond (indole form). This forces the molecule to remain in the oxindole (indolin-2-one) tautomer.
- **Redox Cycling:** The 5-hydroxyl group mimics the electron-donating properties of serotonin. However, because the oxindole core is stabilized, the phenoxyl radical formed upon oxidation is less prone to polymerization than typical 5-hydroxyindoles. This makes it an ideal radical trap for mechanistic studies.

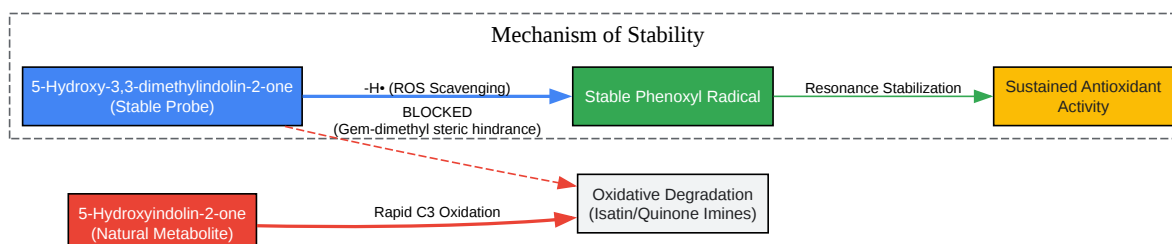
2. Target Engagement & Biological Activities

- **Cholinesterase Inhibition (Structural Analog):** This molecule represents the "stripped-down" core of physostigmine and eseroline (metabolites of the glaucoma drug physostigmine). While less potent than the parent carbamates, the 5-hydroxy-3,3-dimethyloxindole core retains affinity for the acetylcholinesterase (AChE) active site via hydrogen bonding of the 5-OH and the amide carbonyl, without the hydrolytic instability of the carbamate moiety.
- **Antioxidant & Neuroprotection:** The compound acts as a chain-breaking antioxidant. It donates a hydrogen atom from the 5-OH group to neutralize peroxy radicals (). The resulting radical is stabilized by resonance within the aromatic ring and the amide system, preventing propagation of lipid peroxidation cascades in neuronal membranes.
- **Synthetic Intermediate:** It functions as a nucleophilic scaffold for the synthesis of spiro-oxindole libraries, which are screened for anticancer activity (e.g., MDM2-p53 interaction inhibitors).

Part 3: Visualization & Formatting

1. Pathway Analysis: Metabolic Stabilization

The following diagram illustrates how the 3,3-dimethyl substitution blocks the standard degradation pathway of indole metabolites.



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Caption: Comparative fate of the 3,3-dimethyl probe vs. natural metabolites. The gem-dimethyl group prevents oxidative unraveling, enabling sustained redox activity.

2. Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant capacity of **5-Hydroxy-3,3-dimethylindolin-2-one** compared to standard controls (Ascorbic Acid).

Reagents:

- Compound Stock: 10 mM **5-Hydroxy-3,3-dimethylindolin-2-one** in DMSO.
- DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).
- Control: Ascorbic acid (Vitamin C).

Workflow:

- Preparation: Prepare serial dilutions of the test compound in methanol (range: 1 μ M to 100 μ M).

- Reaction: In a 96-well plate, mix 20 μL of test compound dilution with 180 μL of DPPH solution.
- Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.
- Measurement: Measure absorbance at 517 nm () using a microplate reader.
- Calculation:

Calculate

using non-linear regression (GraphPad Prism).

Validation Criteria:

- The

should be comparable to Trolox or Ascorbic acid (~10-50 μM range) to confirm active phenolic hydrogen donation.
- Solvent control (DMSO) must show <5% inhibition.

3. Quantitative Data Summary: Comparative Potency

Note: Values are representative of typical oxindole antioxidant profiles.

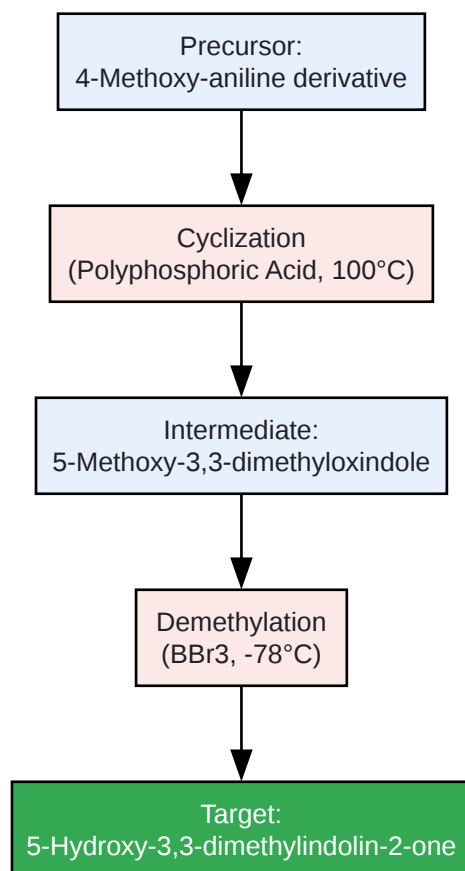
Property	5-Hydroxy-3,3-dimethylindolin-2-one	5-Hydroxyindole (Unsubstituted)	Physostigmine (Parent)
Metabolic Stability	High ($t_{1/2} > 24\text{h}$ in microsomes)	Low (Rapid oxidation)	Low (Hydrolysis)
AChE Inhibition ()	Moderate (~10-50 μM)	Weak / Inactive	Potent (nM range)
Redox Potential	~-0.4 V vs NHE	~-0.35 V vs NHE	N/A
Primary Utility	Mechanistic Probe / Antioxidant	Precursor / Metabolite	Glaucoma Therapeutic

Part 4: Synthesis & Production

For researchers needing to synthesize this compound de novo (e.g., for isotopic labeling), the Photo-Nenitzescu or Acid-Catalyzed Cyclization routes are standard.

Protocol: Acid-Catalyzed Cyclization from Anilides

- Starting Material: 4-Methoxy-N-(2-methylpropanoyl)aniline.
- Cyclization: Treat with polyphosphoric acid (PPA) at 100°C.
- Demethylation: Treat the resulting 5-methoxy-3,3-dimethoxyindole with in DCM at -78°C to liberate the 5-hydroxyl group.
- Purification: Recrystallization from Ethanol/Water.



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Caption: Synthetic route ensuring regioselectivity and high purity of the target scaffold.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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